molecular formula C24H36 B8750146 Tricyclohexylbenzene CAS No. 28804-58-2

Tricyclohexylbenzene

Cat. No.: B8750146
CAS No.: 28804-58-2
M. Wt: 324.5 g/mol
InChI Key: HSDRNVLRTNPRNS-UHFFFAOYSA-N
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Description

Tricyclohexylbenzene is a useful research compound. Its molecular formula is C24H36 and its molecular weight is 324.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

28804-58-2

Molecular Formula

C24H36

Molecular Weight

324.5 g/mol

IUPAC Name

1,2,3-tricyclohexylbenzene

InChI

InChI=1S/C24H36/c1-4-11-19(12-5-1)22-17-10-18-23(20-13-6-2-7-14-20)24(22)21-15-8-3-9-16-21/h10,17-21H,1-9,11-16H2

InChI Key

HSDRNVLRTNPRNS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C(C(=CC=C2)C3CCCCC3)C4CCCCC4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

First, 6.83 g of aluminum chloride was added to 20.0 g of benzene, and agitated while cooling at 3° C. Then, 40.4 g of cyclohexyl chloride was slowly dropped thereinto. After the completion of the dropping, the mixture was agitated at room temperature for five hours and poured into ice water. The organic phase was extracted with ethyl acetate, and the obtained organic phase was subjected to vacuum distillation at 40° C. Further, vacuum distillation was performed at 170° C., and the product was cooled to room temperature. Thereafter, 50 ml of acetone was placed thereinto, and recrystallization was carried out. The resultant crystal was collected by filtration. Thus, 14 g of tricyclohexylbenzene was obtained.
Quantity
6.83 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
solvent
Reaction Step One
Quantity
40.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

6.83 g of aluminum chloride was added to 20.0 g of benzene, and the mixture was stirred under cooling at 3° C. Subsequently, 40.4 g of cyclohexyl chloride was slowly added dropwise and after the dropwise addition, the reaction solution was stirred at room temperature for 5 hours and then poured in ice water. The organic layer was extracted with ethyl acetate, and the obtained organic layer was distilled off under reduced pressure at 40° C., further distilled off under reduced pressure at 170° C., then cooled to room temperature and recrystallized by charging 50 ml of acetone thereinto. The precipitated crystals were collected by filtration to obtain 14 g of tricyclohexylbenzene.
Quantity
6.83 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
solvent
Reaction Step One
Quantity
40.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To 20.0 g of benzene, 6.83 g of aluminum chloride was added, cooled by 3° C. and stirred, and 40.4 g of cyclohexyl chloride was slowly added dropwise. After the dropwise addition, the mixture was stirred for 5 hours at room temperature and was poured into ice water. An organic phase was extracted using ethyl acetate and the obtained organic phase was distilled off at reduced pressure at 40° C. After further distilling off at reduced pressure at 170° C., the organic phase was cooled to room temperature, 50 ml of acetone was introduced and recrystallized. The precipitated crystals were filtered off and 14 g of tricyclohexylbenzene was obtained.
Quantity
40.4 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.83 g
Type
reactant
Reaction Step Three
Quantity
20 g
Type
solvent
Reaction Step Three

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